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Compound of Interest

Compound Name: 6-Heptenyl acetate

Cat. No.: B1332133 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the volatility of various fruit esters, crucial

components of natural and artificial flavors. Understanding the volatility of these compounds is

paramount in food science, fragrance development, and pharmacology for controlling aroma

release and ensuring product stability. This document presents supporting experimental data

and detailed methodologies for the analysis of these volatile compounds.

Data Presentation: Volatility of Fruit Esters
The volatility of a compound is intrinsically linked to its boiling point and vapor pressure. A lower

boiling point and higher vapor pressure at a given temperature indicate greater volatility. The

following table summarizes these key physical properties for a selection of common fruit esters.
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Ester Name
Chemical
Formula

Molecular
Weight (
g/mol )

Boiling
Point (°C)

Vapor
Pressure
(mmHg at
20°C)

Characteris
tic Aroma

Methyl

acetate
C₃H₆O₂ 74.08 57[1][2] 173

Nail polish

remover,

sweet

Ethyl acetate C₄H₈O₂ 88.11 77[1] 73
Sweet,

solvent-like

Propyl

acetate
C₅H₁₀O₂ 102.13 102[1] 25 Pear-like

Butyl acetate C₆H₁₂O₂ 116.16 126[1] 10
Banana,

apple

Isoamyl

acetate
C₇H₁₄O₂ 130.18 142 4 Banana, pear

Hexyl acetate C₈H₁₆O₂ 144.21 171.5 1.3
Fruity, pear,

apple

Octyl acetate C₁₀H₂₀O₂ 172.26 211 0.2 Orange, fruity

Experimental Protocols
The analysis of volatile fruit esters is most commonly and effectively performed using

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass

Spectrometry (GC-MS). This technique allows for the extraction and separation of volatile and

semi-volatile compounds from a sample matrix.

Protocol: Analysis of Volatile Esters in Fruit Samples via
HS-SPME-GC-MS
1. Sample Preparation:

Homogenize fresh fruit sample to a consistent puree.
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Weigh a precise amount of the homogenate (e.g., 5 g) into a 20 mL headspace vial.

Add a saturated solution of sodium chloride (NaCl) to enhance the release of volatile

compounds by increasing the ionic strength of the sample.

Seal the vial with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is

commonly used for a broad range of volatile compounds.

Incubation: Place the vial in a heating block or water bath and incubate at a controlled

temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow the volatile

compounds to equilibrate in the headspace.

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-

40 minutes) to adsorb the volatile esters.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

Desorption: Insert the SPME fiber into the heated injection port of the gas chromatograph

(e.g., at 250°C) to desorb the trapped analytes.

Separation: The volatile compounds are separated on a capillary column (e.g., DB-5ms, 30

m x 0.25 mm x 0.25 µm). The oven temperature is programmed to ramp from a low initial

temperature (e.g., 40°C) to a high final temperature (e.g., 250°C) to elute the esters based

on their boiling points and polarity.

Detection and Identification: The separated compounds are detected by a mass

spectrometer. Identification is achieved by comparing the obtained mass spectra with

reference spectra in a database (e.g., NIST/Wiley library) and by comparing their retention

indices with those of known standards.

Mandatory Visualizations
Diagram 1: Biosynthesis of Fruit Esters
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Caption: Biosynthesis pathway of fruit esters.

Diagram 2: Experimental Workflow for Volatile Ester
Analysis
Caption: HS-SPME-GC-MS experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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